1-(3-Bromopropyl)-4-chloro-3-fluorobenzene is an organic compound with the molecular formula C₉H₉BrClF and a molecular weight of 251.52 g/mol. It is classified as a halogenated aromatic hydrocarbon, featuring a bromopropyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. The compound is known by its CAS number 1057679-12-5 and is utilized in various chemical applications, including synthesis in organic chemistry.
The synthesis of 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. One common approach is:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene consists of a benzene ring substituted with three groups: a bromopropyl chain at the first position, a chlorine atom at the fourth position, and a fluorine atom at the third position.
C(CBr)Cc1cc(Cl)cc(c1)FThis structure indicates that the compound has both hydrophobic (aromatic ring) and polar (bromine, chlorine, and fluorine substituents) characteristics, which may influence its solubility and reactivity.
1-(3-Bromopropyl)-4-chloro-3-fluorobenzene can participate in various chemical reactions:
Technical details such as reaction conditions (solvent, temperature, catalysts) are essential for controlling selectivity and yield in these reactions.
The mechanism of action for reactions involving 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene typically follows standard pathways for electrophilic aromatic substitution or nucleophilic substitution:
Data regarding activation energies and intermediates can provide insights into reaction kinetics and thermodynamics.
1-(3-Bromopropyl)-4-chloro-3-fluorobenzene exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical environments and applications.
The primary applications of 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene include:
The compound's versatility in synthetic chemistry makes it a valuable asset in both academic research and industrial applications.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: